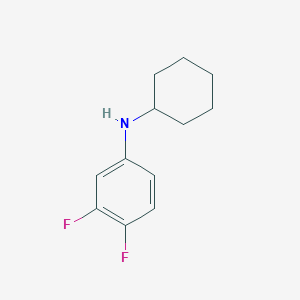
N-cyclohexyl-3,4-difluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3,4-difluoroaniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions, and a cyclohexyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow process. This method offers several advantages, including improved safety, higher yields, and reduced reaction times. The continuous-flow process involves the use of a reactor where the reactants are continuously fed, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the risk of side reactions .
化学反応の分析
Types of Reactions
N-cyclohexyl-3,4-difluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring, leading to a wide range of derivatives .
科学的研究の応用
N-cyclohexyl-3,4-difluoroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including its use as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-cyclohexyl-3,4-difluoroaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. The exact mechanism depends on the specific application and the molecular targets involved .
類似化合物との比較
N-cyclohexyl-3,4-difluoroaniline can be compared with other similar compounds, such as:
3,4-Difluoroaniline: Lacks the cyclohexyl group, leading to different chemical and biological properties.
N-cyclohexyl-2,4-difluoroaniline: Has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
N-cyclohexyl-3,5-difluoroaniline:
特性
分子式 |
C12H15F2N |
|---|---|
分子量 |
211.25 g/mol |
IUPAC名 |
N-cyclohexyl-3,4-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
InChIキー |
BECMQVSQWZCQRT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


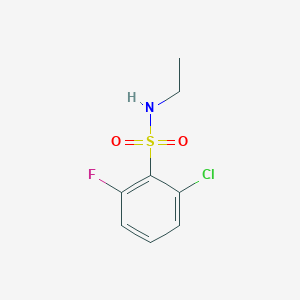
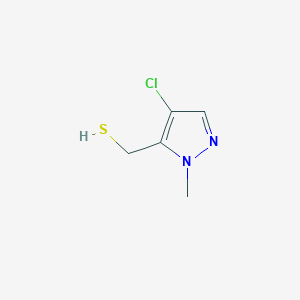
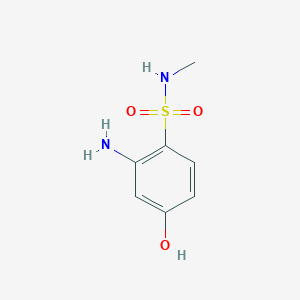

![2-Methyl-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272873.png)
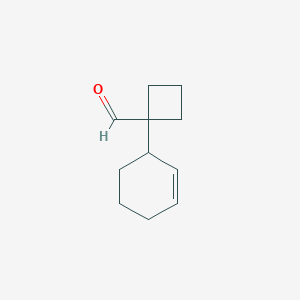
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
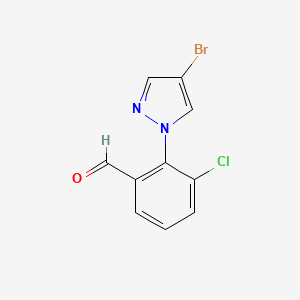
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
